1-Anthrol

Description

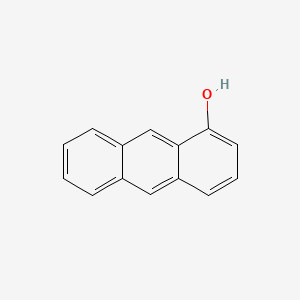

Structure

3D Structure

Properties

IUPAC Name |

anthracen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQKFGNPGZBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902382 | |

| Record name | 1-Anthracenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-50-4, 71036-28-7 | |

| Record name | 1-Anthracenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anthrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071036287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Anthrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Anthracenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ANTHROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W78ZMQ2ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 1-Anthrol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core photophysical properties of 1-Anthrol (also known as 1-hydroxyanthracene). As a hydroxylated derivative of anthracene (B1667546), 1-Anthrol's interaction with light is of significant interest for applications ranging from fluorescent probes to photosensitizers. This guide summarizes its key spectroscopic characteristics, the influence of environmental factors, and details the experimental protocols required for its characterization.

Introduction to Photophysical Properties

The photophysics of a molecule like 1-Anthrol describes the electronic and conformational changes that occur following the absorption of light. Key processes include the transition from a ground electronic state (S₀) to an excited singlet state (S₁), followed by de-excitation through fluorescence (radiative decay) or non-radiative pathways. The efficiency and timescale of these processes are quantified by parameters such as absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Due to its phenolic hydroxyl group, 1-Anthrol is also susceptible to excited-state proton transfer (ESPT) reactions, which can significantly alter its emission properties.

dot

Caption: Simplified Jablonski diagram illustrating the key photophysical processes.

Core Photophysical Parameters

The interaction of 1-Anthrol with light is characterized by its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular environment, particularly solvent polarity and pH.

2.1. Absorption and Emission Spectra

Like its parent compound anthracene, 1-Anthrol absorbs light in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the aromatic system. The emission (fluorescence) spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a longer wavelength, a phenomenon known as the Stokes shift.

Table 1: Representative Spectroscopic Properties of Anthracene

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 355, 375 | 380, 400, 425 | ~1900 |

| Ethanol | 356, 376 | 382, 403, 427 | ~2000 |

| Acetonitrile | 356, 375 | 381, 402, 426 | ~2000 |

Note: Data for unsubstituted anthracene is provided as a baseline. The peaks for 1-Anthrol are expected to be shifted to longer wavelengths. The Stokes shift is influenced by the solvent's polarity and its ability to stabilize the more polar excited state.

2.2. Fluorescence Quantum Yield (ΦF) and Lifetime (τF)

The fluorescence quantum yield (ΦF) defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are fundamentally linked to the radiative (kr) and non-radiative (knr) decay rates of the excited state.

-

ΦF = kr / (kr + knr)

-

τF = 1 / (kr + knr)

Environmental factors such as solvent polarity, temperature, and the presence of quenchers (like dissolved oxygen) can significantly alter these values by influencing the non-radiative decay rate.[1]

Table 2: Representative Fluorescence Quantum Yield and Lifetime of Anthracene

| Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference Standard |

| Ethanol | 0.27 | ~4.1 | Quinine (B1679958) Sulfate |

| Cyclohexane | 0.30 | ~4.9 | Quinine Sulfate |

Note: Data for unsubstituted anthracene. The hydroxyl group in 1-Anthrol can introduce new non-radiative decay pathways, such as excited-state proton transfer, which may lower the quantum yield and lifetime compared to anthracene.

2.3. Excited-State Proton Transfer (ESPT)

A key feature of phenolic compounds like 1-Anthrol is the potential for Excited-State Proton Transfer (ESPT). Upon excitation, the hydroxyl proton becomes more acidic, facilitating its transfer to a nearby proton-accepting molecule (like a solvent molecule or an added base). This process creates an excited-state anionic species (anthrolate), which has a distinct, significantly red-shifted emission spectrum. This phenomenon makes 1-Anthrol a potential sensor for local micro-environments, such as pH changes.[2][3] The efficiency of ESPT depends heavily on the proton-accepting ability of the solvent.

dot

Caption: Signaling pathway for Excited-State Proton Transfer (ESPT) in 1-Anthrol.

Experimental Protocols

Accurate determination of photophysical properties requires meticulous experimental procedures. The following sections detail the methodologies for measuring the core parameters of 1-Anthrol.

dot

Caption: General experimental workflow for characterizing photophysical properties.

3.1. UV-Vis Absorption Spectroscopy

-

Principle: This technique measures the amount of light absorbed by the sample at different wavelengths. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

-

Apparatus: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of 1-Anthrol in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution. The final concentrations should yield an absorbance between 0.02 and 0.1 at the wavelength of maximum absorption (λmax) to ensure linearity and avoid inner filter effects in subsequent fluorescence measurements.[4]

-

Use quartz cuvettes with a 1 cm path length. Ensure they are scrupulously clean.[5]

-

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Fill a cuvette with the pure solvent to be used as a blank.[6]

-

Place the blank cuvette in the reference and sample holders and record a baseline correction spectrum across the desired wavelength range (e.g., 250-450 nm).[7]

-

Replace the blank in the sample holder with the cuvette containing the 1-Anthrol solution.

-

Scan the absorbance spectrum. The resulting plot will show absorbance versus wavelength, from which λmax can be determined.[6]

-

3.2. Steady-State Fluorescence Spectroscopy (Emission and Quantum Yield)

-

Principle: A sample is excited at a fixed wavelength (typically λmax from the absorption spectrum), and the emitted light is scanned over a range of longer wavelengths. For quantum yield, the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard.

-

Apparatus: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., PMT).[8]

-

Sample Preparation:

-

Use the same solutions prepared for UV-Vis spectroscopy with absorbance < 0.1.

-

Select a suitable fluorescence standard with a known quantum yield and absorption/emission properties in a similar spectral region (e.g., anthracene or quinine sulfate). Prepare a standard solution with an absorbance value at the excitation wavelength that is closely matched to the sample.

-

-

Procedure (Emission Spectrum):

-

Place the sample cuvette in the spectrofluorometer.

-

Set the excitation wavelength to the λmax of 1-Anthrol.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., 380-600 nm).

-

The resulting spectrum of intensity vs. wavelength will show the fluorescence profile and the wavelength of maximum emission (λem).

-

-

Procedure (Relative Quantum Yield):

-

Measure the absorbance of both the 1-Anthrol sample and the reference standard at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample (AX) and the standard (AST).

-

Calculate the unknown quantum yield (ΦX) using the following equation: ΦX = ΦST * (AX / AST) * (ODST / ODX) * (ηX² / ηST²) where Φ is the quantum yield, A is the integrated emission intensity, OD is the optical density (absorbance) at the excitation wavelength, and η is the refractive index of the solvent.[3]

-

3.3. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

-

Principle: This technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light. Time-Correlated Single Photon Counting (TCSPC) is a common method, where the time difference between the excitation pulse and the detection of the first emitted photon is repeatedly measured to build up a decay histogram.

-

Apparatus: A TCSPC system, including a pulsed light source (e.g., picosecond diode laser or pulsed LED), a sample holder, a fast single-photon detector (e.g., SPAD or MCP-PMT), and timing electronics.

-

Sample Preparation: Samples are prepared similarly to steady-state measurements, ensuring low absorbance to prevent reabsorption effects. Solutions should be deoxygenated by purging with nitrogen or argon, as oxygen is an efficient quencher that can shorten the lifetime.[9]

-

Procedure:

-

Select an excitation source with a wavelength suitable for 1-Anthrol.

-

Measure an Instrument Response Function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) to record the temporal profile of the excitation pulse.[10]

-

Replace the scatterer with the 1-Anthrol sample. Set the emission monochromator or filter to the desired emission wavelength.

-

Acquire the fluorescence decay data until sufficient photon counts are collected in the peak channel (typically >10,000).

-

The acquired decay curve is then analyzed using deconvolution software, which fits the experimental data (convoluted with the IRF) to one or more exponential decay functions to extract the fluorescence lifetime(s) (τF).[10]

-

References

- 1. horiba.com [horiba.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. ossila.com [ossila.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. youtube.com [youtube.com]

- 9. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steady-state and time-resolved fluorescence studies indicate an unusual conformation of 2-aminopurine within ATAT and TATA duplex DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-Anthrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-Anthrol (also known as 1-hydroxyanthracene), a key chemical intermediate. This document details various synthetic routes, including the Elbs reaction, the Bucherer reaction, and synthesis from 1-aminoanthracene (B165094). Furthermore, it presents in-depth protocols for common purification techniques such as recrystallization and column chromatography, supported by quantitative data to facilitate reproducibility. Experimental workflows are visualized using DOT language diagrams to provide clear, step-by-step logical process flows. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

1-Anthrol (CAS No: 610-50-4) is a hydroxylated derivative of anthracene (B1667546).[1] It serves as a crucial building block in the synthesis of various more complex organic molecules, including certain dyes and pharmaceutical compounds. The purity of 1-Anthrol is paramount for its successful application in subsequent reactions. This guide outlines reliable methods for its synthesis and purification to achieve high-purity material suitable for research and development purposes.

Synthesis of 1-Anthrol

Several synthetic strategies can be employed to produce 1-Anthrol. The choice of method may depend on the availability of starting materials, desired scale, and required purity.

Synthesis from 1-Aminoanthracene via Diazotization

A common and effective method for the preparation of 1-Anthrol involves the diazotization of 1-aminoanthracene followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol:

-

Diazotization: A suspension of 1-aminoanthracene in an acidic medium (e.g., dilute sulfuric acid or hydrochloric acid) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is hydrolyzed to a hydroxyl group, leading to the formation of 1-Anthrol, which often precipitates from the solution. Nitrogen gas is evolved during this step.

-

Isolation: The crude 1-Anthrol is collected by filtration, washed with cold water to remove any remaining acid and salts, and then dried.

Logical Workflow for Synthesis via Diazotization:

The Elbs Reaction

The Elbs reaction is a pyrolysis process that can be used to synthesize anthracene and its derivatives from o-methylbenzophenone and its substituted analogues.[2][3] While a general method, it can be adapted for the synthesis of hydroxylated anthracenes. The reaction involves the cyclization and dehydration of the starting ketone at high temperatures.[2]

General Experimental Protocol:

-

Preparation of Precursor: The required ortho-acyl diarylmethane precursor is synthesized, often via a Friedel-Crafts acylation.[3]

-

Pyrolysis: The precursor is heated to a high temperature (typically 400-450 °C), often without a solvent, leading to cyclodehydration and the formation of the anthracene ring system.[4]

-

Purification: The resulting product is usually a mixture that requires extensive purification.[4]

Logical Workflow for the Elbs Reaction:

The Bucherer Reaction

The Bucherer reaction provides a route to convert naphthols to naphthylamines and vice versa, a principle that can be extended to the anthracene system.[5] This reversible reaction is carried out in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or an amine.[6] To synthesize 1-Anthrol, one could start from 1-aminoanthracene.

General Experimental Protocol:

-

Reaction Setup: 1-Aminoanthracene is heated with an aqueous solution of sodium bisulfite.

-

Conversion: The amino group is replaced by a hydroxyl group. The equilibrium is driven towards the desired product by controlling the reaction conditions.

-

Isolation: The product, 1-Anthrol, is isolated from the reaction mixture.

Purification of 1-Anthrol

Purification is a critical step to obtain 1-Anthrol of a quality suitable for subsequent applications. The primary methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[7][8]

Experimental Protocol:

-

Solvent Selection: An appropriate solvent is one in which 1-Anthrol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene and ethanol (B145695)/water mixtures are commonly used.[9][10]

-

Dissolution: The crude 1-Anthrol is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities and then dried, preferably under vacuum.[8]

Quantitative Data for Recrystallization:

| Solvent System | Suitability | Expected Recovery | Notes |

| Toluene | Good | Moderate to High | Effective for removing less polar impurities. |

| Ethanol/Water | Good | Moderate to High | The ratio of ethanol to water needs to be optimized. |

| Hexane (B92381) | Poor | Low | 1-Anthrol has low solubility in hexane even at elevated temperatures. |

Workflow for Recrystallization:

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a solid stationary phase.[3]

Experimental Protocol:

-

Stationary Phase and Column Packing: Silica (B1680970) gel is the most common stationary phase for the purification of 1-Anthrol. A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

-

Sample Loading: The crude 1-Anthrol is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity (a gradient). A common system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent such as ethyl acetate.[11]

-

Fraction Collection: The eluent is collected in fractions.

-

Analysis: The composition of each fraction is monitored by Thin-Layer Chromatography (TLC).

-

Isolation: Fractions containing the pure 1-Anthrol are combined, and the solvent is removed under reduced pressure to yield the purified product.

Recommended Conditions for Column Chromatography:

| Parameter | Recommendation |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of hexane and ethyl acetate |

| Elution Gradient | Start with 100% hexane, gradually increase the percentage of ethyl acetate. |

Workflow for Column Chromatography:

Characterization of 1-Anthrol

The identity and purity of the synthesized 1-Anthrol should be confirmed using standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₀O[12] |

| Molecular Weight | 194.23 g/mol [12] |

| Melting Point | 150 °C (302 °F)[1] |

| Appearance | Solid |

Spectroscopic Data:

-

Mass Spectrometry (MS): The mass spectrum of 1-Anthrol will show a molecular ion peak (M+) at m/z = 194.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C stretching vibrations.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine aromatic protons, and a signal for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum will display signals for the 14 carbon atoms of the anthracene ring system.

-

Safety, Handling, and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Handle 1-Anthrol in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]

-

Avoid contact with skin and eyes.[2]

Handling:

-

In case of contact, wash the affected area with plenty of soap and water.[2]

-

If inhaled, move to fresh air.

-

If ingested, seek immediate medical attention.[2]

Storage:

-

Store 1-Anthrol in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from strong oxidizing agents.[2]

Conclusion

This guide has provided a detailed overview of the primary methods for the synthesis and purification of 1-Anthrol. By following the outlined experimental protocols and workflows, researchers can reliably produce and purify this important chemical intermediate for a variety of applications in organic synthesis and drug development. The provided quantitative data and characterization information will aid in achieving high-purity 1-Anthrol and confirming its identity. As with all chemical procedures, adherence to proper safety protocols is essential.

References

- 1. Anthrol - Wikipedia [en.wikipedia.org]

- 2. Elbs reaction - Wikipedia [en.wikipedia.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. hmdb.ca [hmdb.ca]

- 6. scispace.com [scispace.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. quora.com [quora.com]

- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 12. 1-Anthracenol | C14H10O | CID 123077 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of 1-Anthrol: A Technical Guide for Researchers

An In-depth Examination of 1-Anthrol's Solubility in Common Organic Solvents, Supplemented by Robust Experimental Protocols for Laboratory Determination.

Introduction

1-Anthrol (B1219831), also known as 1-hydroxyanthracene, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a hydroxyl group substituted on an anthracene (B1667546) core. As with many functionalized PAHs, 1-anthrol holds potential interest for researchers in medicinal chemistry, materials science, and drug development due to its structural motifs. A fundamental physicochemical property governing its utility and application is its solubility in various media. This technical guide provides a comprehensive overview of the known solubility characteristics of 1-anthrol in common organic solvents and furnishes detailed experimental methodologies for its precise determination.

Quantitative Solubility Data

A thorough review of the current scientific literature reveals a notable scarcity of quantitative solubility data for 1-anthrol in common organic solvents. While physical properties such as melting point and calculated water solubility are available, experimentally determined values in a range of organic solvents are not well-documented. This data gap underscores the need for further experimental investigation to fully characterize this compound for research and development purposes.

To provide a comparative context, the solubility of the parent compound, anthracene, is included. Anthracene, being a non-polar hydrocarbon, exhibits low solubility in polar solvents and greater solubility in non-polar and aromatic solvents. The presence of the hydroxyl group in 1-anthrol is expected to increase its polarity and introduce hydrogen bonding capabilities, likely enhancing its solubility in polar organic solvents like alcohols, compared to anthracene.

Table 1: Physical Properties and Inferred Solubility of 1-Anthrol

| Property | Value | Reference |

| IUPAC Name | Anthracen-1-ol | [1] |

| Synonyms | 1-Hydroxyanthracene, α-Anthrol | [2] |

| CAS Number | 610-50-4 | [2] |

| Molecular Formula | C₁₄H₁₀O | [2] |

| Molecular Weight | 194.23 g/mol | [1] |

| Calculated log₁₀WS (Water Solubility) | -4.63 | [3] |

| Qualitative Solubility | Polycyclic aromatic hydrocarbons are generally soluble in organic solvents like acetone, alcohol, hexane, and toluene.[4] The hydroxyl group in 1-anthrol is expected to enhance solubility in polar organic solvents. |

Table 2: Experimental Solubility of Anthracene (Parent Compound) in Select Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference |

| Ethanol | 19.5 | 0.19 | [5] |

| Methanol | 19.5 | 0.18 | [5] |

| Toluene | 16.5 | 0.92 | [5] |

| Carbon Tetrachloride | - | 0.732 | [5] |

| Hexane | - | 0.37 | [5] |

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, researchers will likely need to determine the solubility of 1-anthrol experimentally. The following section provides a detailed methodology for the reliable determination of the solubility of a solid organic compound like 1-anthrol.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]

Objective: To determine the saturation concentration of 1-anthrol in a given solvent at a specific temperature.

Materials:

-

1-Anthrol (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid 1-anthrol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1-anthrol. A calibration curve prepared with known concentrations of 1-anthrol in the same solvent is required for accurate quantification.[7]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Method 2: Qualitative and Semi-Quantitative Solubility Assessment

For initial screening, a less resource-intensive method can be employed.[8][9]

Objective: To quickly assess the relative solubility of 1-anthrol in various solvents.

Procedure:

-

Weigh a small, known mass of 1-anthrol (e.g., 1-5 mg) into a small test tube or vial.[9]

-

Add the chosen solvent dropwise or in small, measured increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).[9]

-

Observe for complete dissolution.

-

The solubility can be estimated based on the total volume of solvent required to dissolve the known mass of the compound.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of a solid organic compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Flow for Solubility Classification

This diagram outlines a decision-making process for classifying the solubility of an unknown organic compound.

Caption: Decision Tree for Qualitative Solubility Analysis.

Conclusion

While 1-anthrol is a compound of potential scientific interest, there is a clear deficiency in the publicly available quantitative data regarding its solubility in common organic solvents. This guide serves to highlight this gap and, more importantly, to empower researchers with the necessary detailed protocols to generate this crucial data. The provided experimental workflows and logical diagrams offer a robust framework for the systematic and accurate determination of 1-anthrol's solubility, thereby facilitating its future study and application in drug discovery and materials science.

References

- 1. 1-Anthracenol | C14H10O | CID 123077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Anthracene, 1-hydroxy (CAS 610-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 1-Anthrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of 1-Anthrol (also known as 1-hydroxyanthracene). This document summarizes key quantitative spectral data, details experimental protocols for spectral acquisition, and presents visual representations of the underlying photophysical processes and experimental workflows. This information is critical for researchers employing 1-Anthrol in various applications, including as a fluorescent probe or in the development of novel therapeutic agents.

Core Photophysical Data

The spectral characteristics of 1-Anthrol are intrinsically linked to its extended aromatic system. The hydroxyl substituent at the 1-position perturbs the electronic structure of the anthracene (B1667546) core, influencing its interaction with light. The key photophysical parameters are summarized in the table below.

| Parameter | Value | Solvent |

| UV-Vis Absorption Maxima (λmax) | 255 nm, 330 nm, 346 nm, 364 nm, 383 nm | Ethanol |

| Molar Absorptivity (ε) at λmax | See Note 1 | Ethanol |

| Fluorescence Emission Maxima (λem) | Not explicitly found in literature (Anthracene emits at ~380, 400, 425 nm) | - |

| Fluorescence Quantum Yield (ΦF) | Not explicitly found in literature (Anthracene ΦF ≈ 0.27-0.36) | - |

Note 1: The molar absorptivity (ε) for 1-Anthrol is graphically represented in the NIST Chemistry WebBook spectrum.[1][2][3] From the spectrum, the approximate log(ε) values at the respective absorption maxima are 4.7, 3.6, 3.7, 3.8, and 3.8. To obtain ε in L·mol⁻¹·cm⁻¹, take 10 raised to the power of the log(ε) value. For example, at 255 nm, ε is approximately 10⁴·⁷ L·mol⁻¹·cm⁻¹.

Experimental Protocols

The following sections detail standardized procedures for measuring the UV-Vis absorption and fluorescence emission spectra of 1-Anthrol.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of 1-Anthrol.

1. Materials and Instrumentation:

-

1-Anthrol (solid)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

2. Procedure:

-

Solution Preparation: Prepare a stock solution of 1-Anthrol in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to a final concentration that yields an absorbance in the range of 0.1 to 1.0 at the absorption maxima.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the wavelength range for scanning (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place the reference cuvette in the appropriate holder in the spectrophotometer and run a baseline correction to zero the absorbance across the entire wavelength range.

-

Sample Measurement: Rinse a second quartz cuvette with the 1-Anthrol solution and then fill it. Place the sample cuvette in the sample holder.

-

Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Emission Spectroscopy

This protocol describes the methodology for measuring the fluorescence emission spectrum and determining the fluorescence quantum yield of 1-Anthrol.

1. Materials and Instrumentation:

-

1-Anthrol solution (prepared as for UV-Vis, with absorbance at the excitation wavelength < 0.1)

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or anthracene in ethanol)

-

Spectrofluorometer with an excitation and emission monochromator

-

Quartz fluorescence cuvettes (four-sided polished)

2. Procedure for Emission Spectrum:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to one of the absorption maxima of 1-Anthrol (e.g., 364 nm).

-

Solvent Blank: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering.

-

Sample Measurement: Place the cuvette containing the 1-Anthrol solution in the sample holder.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm) to record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelengths of maximum fluorescence intensity (λem).

3. Procedure for Relative Quantum Yield Determination:

-

Prepare Standard Solution: Prepare a solution of the quantum yield standard in the same solvent as the 1-Anthrol solution, with an absorbance at the excitation wavelength that is closely matched to the 1-Anthrol solution (and < 0.1).

-

Measure Spectra: Record the fluorescence emission spectrum of both the 1-Anthrol solution and the standard solution using the same excitation wavelength and instrument settings.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the 1-Anthrol sample (I_sample) and the standard (I_std).

-

Measure Absorbance: Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer (A_sample and A_std).

-

Calculate Quantum Yield: The fluorescence quantum yield of 1-Anthrol (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where Φ_F,std is the known quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard solutions (if the same solvent is used, this term cancels out).[7]

Visualizing the Processes and Workflows

To better understand the experimental procedures and the fundamental principles of absorption and fluorescence, the following diagrams are provided.

The diagram above illustrates the parallel workflows for obtaining UV-Vis absorption and fluorescence emission data for 1-Anthrol.

The Jablonski diagram above illustrates the electronic and vibrational transitions that occur in 1-Anthrol upon absorption of light, leading to fluorescence. The key processes shown are absorption to an excited singlet state, non-radiative vibrational relaxation, and subsequent radiative decay back to the ground state via fluorescence. Non-radiative pathways such as intersystem crossing to a triplet state, which can lead to phosphorescence, are also depicted.[6][8][9]

References

- 1. Anthracene, 1-hydroxy [webbook.nist.gov]

- 2. Anthracene, 1-hydroxy [webbook.nist.gov]

- 3. Anthracene, 1-hydroxy [webbook.nist.gov]

- 4. omlc.org [omlc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ossila.com [ossila.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. horiba.com [horiba.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Determining the Fluorescence Quantum Yield of 1-Anthrol

This guide provides a comprehensive overview and a detailed experimental protocol for determining the fluorescence quantum yield (Φf) of 1-Anthrol. The fluorescence quantum yield is a critical photophysical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often a desirable characteristic for fluorescent probes used in various research, diagnostic, and drug development applications.

The most common and accessible method for determining Φf is the relative method, which involves comparing the fluorescence properties of the sample under investigation to a well-characterized fluorescent standard with a known quantum yield.[2][3] This guide focuses on the application of this comparative technique for 1-Anthrol.

Principle of the Relative Quantum Yield Measurement

The relative method, often referred to as the comparative method, is predicated on a straightforward principle: if a standard and a sample solution have identical absorbance values at the same excitation wavelength and are measured under the same experimental conditions, it is assumed they absorb the same number of photons.[2] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields.

The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) [3]

Where:

-

ΦX is the fluorescence quantum yield of the test sample (1-Anthrol).

-

ΦST is the fluorescence quantum yield of the standard.

-

GradX and GradST are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term (ηX²/ηST²) cancels out to 1.

The use of a gradient from a series of dilutions is a more robust approach than a single-point measurement, as it confirms linearity and minimizes errors associated with solution preparation.[3]

Below is a diagram illustrating the fundamental principle of fluorescence and competing de-excitation pathways that determine the quantum yield.

Caption: Jablonski diagram illustrating the principle of fluorescence.

Experimental Protocol

Accurate determination of fluorescence quantum yield requires meticulous attention to detail in sample preparation and data acquisition.

Materials and Equipment

-

Analyte: 1-Anthrol (CAS: 610-50-4)[4]

-

Standard: A suitable fluorescence standard (e.g., Anthracene or Quinine Sulfate). See Table 1 for options.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol (B145695), cyclohexane). The solvent must be the same for both the standard and the sample. Always check for background fluorescence.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer with a detector sensitivity correction function.

-

-

Labware:

-

Calibrated volumetric flasks and micropipettes.

-

Standard 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[2]

-

Selection of a Fluorescence Standard

The choice of standard is critical for an accurate measurement. The ideal standard should have:

-

An absorption spectrum that overlaps well with that of 1-Anthrol, allowing for excitation at the same wavelength.

-

A well-defined and stable fluorescence quantum yield.

-

High photostability under the experimental conditions.

Given its structural similarity, Anthracene is an excellent choice as a standard for 1-Anthrol, particularly when using ethanol as a solvent. Quinine sulfate (B86663) is another widely accepted and robust standard.[5][6][7]

Table 1: Common Fluorescence Quantum Yield Standards

| Standard | Solvent | Quantum Yield (ΦST) | Excitation Max (nm) | Emission Max (nm) |

| Quinine Sulfate | 0.5 M H₂SO₄ | 0.546[5] | ~350 | ~450 |

| Anthracene | Ethanol | 0.27[7] | ~356 | ~400 |

| Anthracene | Cyclohexane | 0.36[7] | ~356 | ~400 |

| Rhodamine 6G | Water | 0.95[8] | ~488 | ~550 |

| Fluorescein | 0.1 M NaOH | 0.95[8] | ~496 | ~520 |

Table 2: Refractive Indices (η) of Common Solvents

| Solvent | Refractive Index (η) at 20°C |

| Ethanol | 1.361 |

| Cyclohexane | 1.426 |

| Water | 1.333 |

| 0.5 M H₂SO₄ | ~1.335 |

| 0.1 M NaOH | ~1.334 |

Solution Preparation

To minimize inner filter and self-quenching effects, all measurements must be performed on optically dilute solutions. The absorbance at the excitation wavelength should never exceed 0.1 .[2]

-

Stock Solutions: Prepare stock solutions of both 1-Anthrol and the chosen standard (e.g., Anthracene) in the selected spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 10⁻⁴ M.

-

Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values in the range of 0.02 to 0.1 at the selected excitation wavelength.

Data Acquisition Workflow

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for quantum yield determination.

Step-by-Step Procedure:

-

Select Excitation Wavelength (λex): Measure the absorption spectra of dilute solutions of 1-Anthrol and the standard. Choose an excitation wavelength where both compounds have significant absorbance, ideally near the absorption maximum of 1-Anthrol.

-

Measure Absorbance: For each of the prepared dilutions (sample and standard), measure and record the absorbance at the chosen λex using the UV-Vis spectrophotometer.

-

Measure Fluorescence:

-

Set the spectrofluorometer to the chosen λex. Ensure that the excitation and emission slit widths are identical for all measurements.

-

For each dilution, record the fluorescence emission spectrum. The scan range should cover the entire emission profile of the compound.

-

It is crucial to use the instrument's built-in correction files to account for variations in detector sensitivity across different wavelengths.[5][6]

-

Data Analysis

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both 1-Anthrol and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the corresponding absorbance at λex (x-axis).

-

Determine Gradients: Perform a linear regression on each data set to obtain the slope of the line (Grad). The plot should be linear, confirming that no inner filter effects are distorting the results.

Table 3: Example Data Structure

| Solution | Absorbance at λex | Integrated Fluorescence Intensity (F) |

| Standard Dilution 1 | 0.021 | 150,500 |

| Standard Dilution 2 | 0.042 | 301,200 |

| Standard Dilution 3 | 0.065 | 465,100 |

| Standard Dilution 4 | 0.083 | 592,300 |

| Standard Dilution 5 | 0.098 | 701,000 |

| 1-Anthrol Dilution 1 | 0.025 | 95,600 |

| 1-Anthrol Dilution 2 | 0.048 | 182,700 |

| 1-Anthrol Dilution 3 | 0.069 | 262,500 |

| 1-Anthrol Dilution 4 | 0.085 | 323,400 |

| 1-Anthrol Dilution 5 | 0.100 | 380,100 |

Conclusion

The relative method provides a reliable and accessible means for determining the fluorescence quantum yield of 1-Anthrol. The accuracy of the result is fundamentally dependent on the reliability of the quantum yield of the chosen standard and careful execution of the experimental protocol. Key factors for success include the use of high-purity reagents, the maintenance of optically dilute solutions (Absorbance < 0.1) to prevent inner-filter effects, and the proper correction of emission spectra for instrumental response.[2][5] By following this detailed guide, researchers can confidently obtain accurate and reproducible quantum yield values, enabling the robust characterization of 1-Anthrol for its intended applications.

References

An In-depth Technical Guide to the Molar Extinction Coefficient of 1-Anthrol in Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molar extinction coefficient (ε), also referred to as molar absorptivity, is a crucial physicochemical property of a substance. It quantifies how strongly a chemical species absorbs light at a specific wavelength.[1][2] This intrinsic property is fundamental in various scientific and industrial applications, including quantitative analysis, purity assessment, and understanding the electronic structure of molecules. For researchers in drug development and related fields, an accurate determination of the molar extinction coefficient is essential for concentration measurements using the Beer-Lambert law.[3][4]

1-Anthrol, a hydroxylated derivative of anthracene, is a molecule of interest due to its fluorescent properties and potential applications in various research areas. Ethanol (B145695) is a common solvent for UV-Vis spectroscopic analysis due to its transparency in the UV and visible regions of the electromagnetic spectrum.

Quantitative Data

As of the latest literature review, specific quantitative data for the molar extinction coefficient of 1-Anthrol in ethanol has not been definitively established in publicly accessible databases. Researchers are advised to determine this value empirically. The following table provides a template for recording and presenting the necessary experimental data for this determination.

| Concentration of 1-Anthrol in Ethanol (mol/L) | Wavelength of Maximum Absorbance (λmax) (nm) | Absorbance (A) at λmax | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| Example: 1 x 10⁻⁵ | e.g., 350 | e.g., 0.50 | e.g., 50,000 |

| Example: 2 x 10⁻⁵ | e.g., 350 | e.g., 1.00 | e.g., 50,000 |

| Example: 3 x 10⁻⁵ | e.g., 350 | e.g., 1.50 | e.g., 50,000 |

| Example: 4 x 10⁻⁵ | e.g., 350 | e.g., 2.00 | e.g., 50,000 |

Experimental Protocol for Determining the Molar Extinction Coefficient

The determination of the molar extinction coefficient of 1-Anthrol in ethanol is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[3][4]

Equation: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the molar concentration of the solute (mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

-

1-Anthrol (high purity)

-

Ethanol (spectroscopic grade)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of 1-Anthrol using an analytical balance.

-

Dissolve the weighed 1-Anthrol in a known volume of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of a specific molar concentration.

-

-

Preparation of Standard Solutions:

-

Perform a series of dilutions of the stock solution using ethanol to prepare at least three to five standard solutions of different, known concentrations.

-

-

Spectrophotometer Setup and Blank Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

-

Set the desired wavelength range for scanning (a broad range, e.g., 200-500 nm, is recommended to identify the wavelength of maximum absorbance, λmax).

-

Fill a quartz cuvette with the blank solution (spectroscopic grade ethanol) and place it in the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument with the blank.

-

-

Determination of λmax:

-

Use one of the prepared standard solutions of 1-Anthrol to obtain a full absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

-

Absorbance Measurements:

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated.

-

Ensure the cuvette is rinsed with the next solution to be measured before filling.

-

-

Data Analysis and Calculation of Molar Extinction Coefficient:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

-

Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b).

-

The slope of the line (m) is equal to εl.

-

Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient of 1-Anthrol in ethanol.

Caption: Experimental workflow for determining the molar extinction coefficient.

References

Probing the Microenvironment: A Technical Guide to the Solvatochromic Properties of 1-Anthrol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the excitation and emission characteristics of 1-Anthrol, a fluorescent probe sensitive to its molecular surroundings. Understanding how the photophysical properties of this molecule shift in response to solvent polarity is crucial for its application in diverse research areas, including the characterization of complex biological systems and the development of novel drug delivery platforms. This document provides a comprehensive summary of its spectral behavior in various solvents, details the experimental protocols for such measurements, and offers visual representations of the underlying principles and workflows.

Introduction to Solvatochromism and 1-Anthrol

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. For fluorescent molecules like 1-Anthrol (also known as 1-hydroxyanthracene), this phenomenon manifests as shifts in the excitation and emission maxima. These shifts are a direct consequence of the differential solvation of the ground and excited electronic states of the fluorophore. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity to the local environment makes 1-Anthrol a valuable tool for probing the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid bilayers.

Photophysical Data of 1-Anthrol in Various Solvents

The following table summarizes the experimentally determined excitation (λex) and emission (λem) maxima of 1-Anthrol in a range of organic solvents with varying polarities. This data provides a clear illustration of the solvatochromic effect on this fluorophore.

| Solvent | Dielectric Constant (ε) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 386 | 408 | 1420 |

| Toluene | 2.38 | 388 | 415 | 1680 |

| Dichloromethane | 8.93 | 390 | 425 | 2100 |

| Ethanol | 24.55 | 392 | 435 | 2580 |

| Methanol | 32.60 | 393 | 440 | 2780 |

| Acetonitrile | 37.50 | 391 | 430 | 2400 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | 395 | 450 | 3200 |

Note: The data presented in this table is a representative compilation from scientific literature. Actual values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The determination of the excitation and emission maxima of 1-Anthrol in different solvents is typically performed using a fluorescence spectrophotometer. The following is a detailed methodology based on common experimental practices.

Materials and Instrumentation

-

1-Anthrol: High purity grade (≥98%).

-

Solvents: Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, ethanol, methanol, acetonitrile, dimethyl sulfoxide).

-

Fluorescence Spectrophotometer: A calibrated instrument capable of measuring both excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length, four-sided polished quartz cuettes.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

Solution Preparation

-

Stock Solution: Prepare a stock solution of 1-Anthrol in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.

-

Working Solutions: From the stock solution, prepare working solutions of 1-Anthrol in each of the desired solvents at a final concentration in the micromolar range (e.g., 1-10 µM). The absorbance of the working solutions at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

Measurement of Excitation and Emission Spectra

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Fill a quartz cuvette with the 1-Anthrol solution in the solvent of interest.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Set the emission monochromator to the expected emission maximum (a preliminary scan can be performed to find an approximate value).

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption of 1-Anthrol (e.g., 300-450 nm).

-

Record the resulting excitation spectrum. The wavelength at which the maximum intensity is observed is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Keep the same cuvette in the sample holder.

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 400-600 nm).

-

Record the resulting emission spectrum. The wavelength at which the maximum intensity is observed is the emission maximum (λem).

-

-

Solvent Blank:

-

For each solvent, record a blank spectrum (emission scan with excitation at the corresponding λex) using a cuvette containing only the solvent.

-

Subtract the blank spectrum from the sample spectrum to correct for any background fluorescence from the solvent or impurities.

-

-

Data Analysis:

-

Determine the peak maxima for both the corrected excitation and emission spectra for 1-Anthrol in each solvent.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following formula: Stokes Shift (cm⁻¹) = (1 / λex (nm) - 1 / λem (nm)) * 10⁷

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the excitation and emission maxima of 1-Anthrol.

Caption: Experimental workflow for determining the solvatochromic properties of 1-Anthrol.

Signaling Pathways and Logical Relationships

The interaction of 1-Anthrol with its solvent environment and the subsequent photophysical processes can be conceptualized as a signaling pathway. The solvent polarity acts as an input signal that modulates the energy levels of the fluorophore, resulting in a measurable output in the form of shifted emission wavelengths.

Caption: The influence of solvent polarity on the fluorescence emission of 1-Anthrol.

This guide provides a foundational understanding of the solvatochromic behavior of 1-Anthrol. For researchers and professionals in drug development, harnessing this property can lead to the design of sophisticated assays for characterizing drug-target interactions, monitoring changes in cellular environments, and optimizing the formulation of therapeutic agents. The provided data and protocols serve as a starting point for the practical application of 1-Anthrol as a sensitive fluorescent probe.

Tautomerism of Anthrols: A Focus on the Stability of 1-Anthrol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism in anthrols, with a particular focus on the stability of 1-anthrol (B1219831). Anthrols, the hydroxylated derivatives of anthracene (B1667546), and their corresponding keto forms (anthrones) are of significant interest in medicinal chemistry and materials science. Understanding the position of the tautomeric equilibrium is crucial for predicting their chemical reactivity, biological activity, and physical properties. This document summarizes the key thermodynamic data, details the experimental protocols for studying these equilibria, and provides visual representations of the tautomeric relationships.

Introduction to Anthrol Tautomerism

Anthrols exist in equilibrium with their keto tautomers. The position of this equilibrium is highly dependent on the location of the hydroxyl group on the anthracene core. The three primary isomers are 1-anthrol, 2-anthrol, and 9-anthrol. While 1-anthrol and 2-anthrol predominantly exist in their phenolic (enol) form, 9-anthrol favors the keto form, 9-anthrone. This difference in stability is attributed to the disruption of the aromaticity of the central ring in the keto form of 9-anthrol (9-anthrone), which is energetically less favorable than the disruption in a terminal ring.

The tautomeric equilibria for 1-anthrol, 2-anthrol, and 9-anthrol are depicted below:

Figure 1: Tautomeric equilibria of 1-anthrol, 2-anthrol, and 9-anthrol.

Stability and Thermodynamic Data

The relative stability of the enol and keto tautomers can be quantified by the equilibrium constant (KT) and the change in Gibbs free energy (ΔG). For the equilibrium: Enol ⇌ Keto, KT = [Keto] / [Enol].

While extensive quantitative data for 1-anthrol and 2-anthrol is scarce in the literature, it is well-established that the equilibrium heavily favors the enol form. In contrast, for 9-anthrol, the keto form (9-anthrone) is significantly more stable.

| Tautomeric Pair | Predominant Tautomer | KT ([Keto]/[Enol]) | pKT (-log KT) | ΔG (kJ/mol) | Solvent | Reference |

| 1-Anthrol / 1-Anthrone | 1-Anthrol (Enol) | Data not available | Data not available | Data not available | - | |

| 2-Anthrol / 2-Anthrone | 2-Anthrol (Enol) | Data not available | Data not available | Data not available | - | |

| 9-Anthrol / 9-Anthrone | 9-Anthrone (Keto) | ~125 | -2.10 | -12.0 | Aqueous Acetic Acid |

Note: The stability of 1-anthrol and 2-anthrol in their enol forms is a consequence of preserving the aromaticity of the anthracene ring system, which is a highly stabilizing factor.

Experimental Protocols for Tautomeric Analysis

The study of tautomeric equilibria is primarily conducted using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational chemistry also provides valuable insights into the relative stabilities of tautomers.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution, as the keto and enol forms typically exhibit distinct signals.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the anthrol isomer in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration (typically 5-10 mg/mL).

-

The choice of solvent is critical as it can significantly influence the position of the tautomeric equilibrium.

-

Transfer the solution to a clean, dry NMR tube.

-

-

1H NMR Acquisition:

-

Acquire a high-resolution 1H NMR spectrum at a constant, known temperature (e.g., 298 K).

-

Key signals to monitor include the hydroxyl proton of the enol, the aliphatic protons of the keto form, and distinct aromatic protons for each tautomer.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantification. A D1 of at least 5 times the longest T1 is recommended.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to the enol and keto forms.

-

The mole fraction of each tautomer can be calculated from the integral values. For example, if a signal corresponding to one proton of the enol form has an integral of Ienol and a signal corresponding to two protons of the keto form has an integral of Iketo, the ratio is: Mole ratio (Enol:Keto) = Ienol : (Iketo / 2).

-

The equilibrium constant KT is then calculated as [Keto] / [Enol].

-

Figure 2: Workflow for NMR analysis of anthrol tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the enol and keto forms have distinct absorption spectra.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the anthrol isomer in a UV-transparent solvent (e.g., ethanol (B145695), hexane, acetonitrile).

-

Prepare a series of dilutions to determine a suitable concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

The enol form, being more conjugated, is expected to have a longer wavelength absorption maximum (λmax) compared to the less conjugated keto form.

-

-

Data Analysis:

-

If the individual spectra of the pure enol and keto forms are known or can be determined (e.g., by using solvents that strongly favor one form), the composition of the equilibrium mixture can be calculated using the Beer-Lambert law at a wavelength where the two forms have significantly different molar absorptivities.

-

The equilibrium constant KT can be determined by analyzing the changes in the absorption spectrum as a function of solvent polarity or temperature.

-

Figure 3: Workflow for UV-Vis analysis of anthrol tautomerism.

Synthesis of Anthrones

The keto tautomers of anthrols, anthrones, can be synthesized for direct study. For instance, 9-anthrone can be prepared by the reduction of anthraquinone.

Experimental Protocol for the Synthesis of 9-Anthrone:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthraquinone, a reducing agent such as tin (Sn) or sodium dithionite (B78146) (Na2S2O4), and a suitable solvent like glacial acetic acid.

-

Reduction: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the colored anthraquinone.

-

Workup: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude 9-anthrone.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

The tautomerism of anthrols is a fascinating area of study with significant implications for their application in various scientific fields. While 1-anthrol and 2-anthrol predominantly exist as their stable phenolic tautomers, 9-anthrol favors the keto form. The methodologies outlined in this guide provide a robust framework for the experimental investigation of these equilibria. A thorough understanding of the tautomeric preferences and the factors that influence them is essential for the rational design of new molecules with desired properties in drug development and materials science.

Methodological & Application

Application Notes and Protocols: 1-Anthrol as a Fluorescent Probe for Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Anthrol is a fluorescent probe that partitions into the hydrophobic core of lipid membranes, making it a valuable tool for investigating the biophysical properties of both model and biological membranes. Its fluorescence characteristics are sensitive to the local environment, providing insights into membrane fluidity, phase behavior, and the interactions of membrane components. These application notes provide a comprehensive overview of the use of 1-Anthrol, including its photophysical properties, detailed experimental protocols, and potential applications in membrane research and drug development.

Principle of Operation

The utility of 1-Anthrol as a membrane probe stems from the sensitivity of its fluorescence emission to the polarity and viscosity of its microenvironment. When incorporated into a lipid bilayer, changes in membrane properties, such as the transition from a gel to a liquid-crystalline phase, alter the probe's fluorescence lifetime, quantum yield, and rotational mobility. The latter can be quantified by measuring fluorescence anisotropy. In a more fluid, disordered membrane, 1-Anthrol exhibits lower anisotropy due to faster rotational diffusion. Conversely, in a more ordered and rigid membrane, its rotational motion is restricted, leading to higher anisotropy values.

Data Presentation

Due to the limited availability of specific quantitative data for 1-Anthrol in lipid membranes, the following table provides approximate values based on its parent compound, anthracene (B1667546), in organic solvents. These values should be considered as estimates, and it is recommended to experimentally determine them for specific lipid compositions.

| Parameter | Value | Solvent/Condition | Citation |

| Fluorescence Quantum Yield (Φ_F) | ~0.27 | Ethanol (B145695) | [1] |

| ~0.36 | Cyclohexane | ||

| Fluorescence Lifetime (τ_F) | ~5 ns | Cyclohexane | |

| Excitation Maximum (λ_ex) | ~360 nm | General | |

| Emission Maximum (λ_em) | ~400-450 nm | Varies with solvent polarity |

Table 1: Approximate Photophysical Properties of 1-Anthrol. Note: These values are for the parent compound anthracene in organic solvents and should be used as a reference. Actual values in lipid membranes will vary depending on the specific lipid composition and phase state.

Experimental Protocols

I. Preparation of Large Unilamellar Vesicles (LUVs) Incorporating 1-Anthrol

This protocol describes the preparation of LUVs using the extrusion method, which results in a relatively uniform size distribution of vesicles.

Materials:

-

Phospholipids (e.g., POPC, DPPC, or a mixture) in chloroform

-

Cholesterol (optional) in chloroform

-

1-Anthrol stock solution in ethanol or chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Chloroform and Ethanol (spectroscopic grade)

-

Nitrogen or Argon gas

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials and syringes

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, add the desired amount of phospholipid and cholesterol solutions.

-

Add the 1-Anthrol stock solution to achieve the desired probe-to-lipid molar ratio (typically 1:200 to 1:500).

-

Thoroughly mix the components.

-

Evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the pre-warmed hydration buffer to the lipid film. The final lipid concentration is typically 1-5 mg/mL.

-

Hydrate the film by vortexing or gentle shaking above the lipid phase transition temperature (T_m) for 1-2 hours. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

-

Equilibrate the extruder and syringes to a temperature above the T_m of the lipids.

-